2,5-Dibromoisonicotinic acid
Overview
Description
2,5-Dibromoisonicotinic acid is an organic compound with the chemical formula C₆H₃Br₂NO₂. It is a derivative of isonicotinic acid, where two bromine atoms are substituted at the 2 and 5 positions of the pyridine ring. This compound appears as a white to yellow crystalline solid and is soluble in water and organic solvents. It is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromoisonicotinic acid can be synthesized by brominating isonicotinic acid. The reaction typically involves the use of bromine in the presence of a catalyst or under specific light conditions. For instance, isonicotinic acid can be reacted with bromine under white light to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems to manage the exothermic nature of the bromination reaction.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromoisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: The major products are derivatives of this compound where the bromine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the compound.
Scientific Research Applications
2,5-Dibromoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of brominated derivatives with potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Dibromoisonicotinic acid exerts its effects depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution reactions. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, which could include enzymes or receptors involved in metabolic pathways.
Comparison with Similar Compounds
2,5-Dibromoisonicotinic acid can be compared with other brominated derivatives of isonicotinic acid, such as:
- 2,4-Dibromoisonicotinic acid
- 2,6-Dibromoisonicotinic acid
- 3,5-Dibromoisonicotinic acid
These compounds differ in the positions of the bromine atoms on the pyridine ring, which can influence their reactivity and applications. This compound is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dibromopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIZDLYBXIPXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649942 | |
Record name | 2,5-Dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-59-8 | |
Record name | 2,5-Dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromoisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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